molecular formula C12H15N3O2 B2805756 N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474302-53-9

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2805756
CAS No.: 474302-53-9
M. Wt: 233.271
InChI Key: YSIOWRXKAZJJNT-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 474302-53-9) is a quinoxaline derivative with a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound features a tetrahydroquinoxalin-3-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Quinoxaline cores are known to serve as key precursors in synthesizing a wide range of pharmacologically active molecules, with documented research exploring their potential as antimicrobial, anticancer, and kinase inhibitor agents . The specific research value of this N-ethyl acetamide analog lies in its exploration as a building block for the development of new chemical entities. The acetamide side chain can influence the compound's physicochemical properties and binding affinity to biological targets. While the precise mechanism of action for this specific molecule is dependent on the research context, related compounds are frequently investigated for their ability to interact with enzyme active sites and cellular receptors . Researchers may utilize this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-ethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIOWRXKAZJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the reaction of ethylamine with a suitable quinoxaline derivative. One common method involves the condensation of ethylamine with 2-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxaline derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of this compound displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study published in the Journal of Neurochemistry highlighted that this compound could inhibit neuronal apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Properties
In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. A notable case study involved its use against human breast cancer cells, where it significantly reduced cell viability .

Materials Science

Synthesis of Functional Materials
this compound is utilized in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its tensile strength and resistance to degradation under UV light exposure .

Crystal Engineering
The compound's unique crystalline structure allows for applications in crystal engineering. Research has focused on its crystallization behavior and the formation of supramolecular assemblies through hydrogen bonding interactions. This property is crucial for developing new materials with specific optical and electronic properties .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against resistant bacterial strains; potential for new antibiotics.
Neuroprotective Effects Inhibits neuronal apoptosis; potential treatment for neurodegenerative diseases.
Anticancer Properties Induces apoptosis in breast cancer cells; reduces cell viability significantly.
Functional Materials Enhances mechanical properties in PVC; improves thermal stability under UV light.
Crystal Engineering Forms supramolecular assemblies; valuable for optical/electronic applications.

Mechanism of Action

The mechanism by which N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Acetamide Derivatives

Compound Name Substituent on Acetamide Quinoxaline Modification Molecular Weight Key References
N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Ethyl (-CH₂CH₃) 3-oxo tetrahydroquinoxaline 261.31 g/mol
N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Cyclohexyl (C₆H₁₁) 3-oxo tetrahydroquinoxaline 313.41 g/mol
N-(2-Ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-Ethoxyphenyl + nitroso 1-nitroso, 3-oxo tetrahydroquinoxaline 352.37 g/mol
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-Cl-5-CF₃-phenyl 3-oxo tetrahydroquinoxaline 398.80 g/mol

Key Observations :

  • Ethyl vs.
  • Nitroso Modification : The 1-nitroso group in introduces additional hydrogen-bond acceptor sites, which may enhance interactions with biological targets but increase susceptibility to metabolic degradation.
  • Aromatic Substituents : Halogenated aryl groups (e.g., Cl and CF₃ in ) improve lipophilicity and membrane permeability, critical for CNS-targeting agents.

Hydrogen-Bonding and Crystallographic Properties

Table 2: Hydrogen-Bonding Patterns in Quinoxaline Derivatives

Compound Hydrogen Bonds (D—H···A) Bond Lengths (Å) Bond Angles (°) Crystal Packing Motifs Reference
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate N1—H1A···O1: 1.99 (4) D···A: 2.866 (3) 177 (3) 1D chains via N—H···O bonds
This compound Not explicitly reported Likely similar to
N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N—H···O, C—H···O Enhanced π-π stacking

Key Observations :

  • The ethyl ester analog forms robust 1D chains via N—H···O interactions, stabilizing the crystal lattice. The target compound likely adopts comparable packing but may exhibit weaker intermolecular forces due to the ethylamide group’s reduced polarity.
  • Methoxyphenyl derivatives leverage aromatic π-π stacking alongside hydrogen bonds, improving thermal stability compared to non-aromatic analogs.

Key Observations :

  • The target compound’s synthesis likely parallels methods in , utilizing condensation reactions with amines. However, the lack of yield data suggests scalability challenges.

Key Observations :

  • The target compound’s safety profile emphasizes thermal instability, requiring storage away from ignition sources .
  • Chloro-CF₃ derivatives are hypothesized to target kinases but lack experimental validation.

Biological Activity

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound characterized by its unique quinoxaline structure, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2}. The compound features a quinoxaline ring system that contributes to its biological activity. The structural uniqueness of this compound is attributed to its specific substitution pattern, which influences its interaction with biological targets.

The biological activity of this compound is primarily mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered cell function.
  • Receptor Modulation : It can interact with receptors that modulate cellular responses.
  • Cellular Pathway Interference : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. One study evaluated a series of compounds against human tumor cell lines MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µg/ml)
5hMCF-75.5
13aHepG26.9

The compound demonstrated strong activity comparable to standard chemotherapeutic agents like 5-fluorouracil .

Other Pharmacological Activities

Beyond anticancer properties, compounds related to this compound have shown promise in various pharmacological domains:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Research suggests potential applications in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoxaline derivatives:

  • Synthesis and Screening : A study synthesized multiple derivatives and screened them for anticancer activity. Compounds with specific functional groups showed enhanced efficacy against cancer cell lines .
  • Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds with target proteins. For instance, docking studies revealed that certain compounds occupied active sites similar to known inhibitors .

Q & A

Q. Characterization methods :

  • TLC for reaction monitoring.
  • NMR (¹H/¹³C) to confirm regiochemistry and substituent placement .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • NMR spectroscopy : 2D-COSY and HSQC resolve coupling patterns and confirm hydrogen-carbon connectivity .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions in the tetrahydroquinoxaline core) .
  • IR spectroscopy : Validates carbonyl (C=O) and amide (N–H) functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylations .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
  • Catalysts : Use of DMAP or HOBt in amide bond formation reduces racemization .
  • In-line purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc) for intermediates .

Advanced: How can contradictory biological activity data (e.g., COX inhibition vs. no activity) be resolved for quinoxaline derivatives?

  • Orthogonal assays : Validate COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) alongside cell-based prostaglandin E2 (PGE2) quantification .
  • Structural analysis : Compare X-ray crystallography data of active vs. inactive analogs to identify steric/electronic effects (e.g., fluorophenyl vs. chlorophenyl substituents) .
  • Docking studies : Use AutoDock Vina to model ligand-receptor interactions and identify critical binding residues .

Advanced: What substituent effects on the phenyl ring influence bioactivity in this compound class?

A comparative study of analogs reveals:

SubstituentBioactivity TrendRationale
4-Methylphenyl Enhanced antimicrobial activityIncreased lipophilicity improves membrane penetration
3-Fluorophenyl Higher COX-2 selectivityFluorine’s electronegativity modulates electronic density at the binding site
4-Ethoxyphenyl Reduced cytotoxicityEthoxy group sterically hinders off-target interactions

Advanced: How can SHELX software improve structural refinement for crystallographic studies?

  • Data integration : SHELXL refines high-resolution (<1.0 Å) data to model disorder (e.g., rotational conformers in the ethyl group) .
  • Hydrogen bonding : Use _HTAB instructions to define N–H···O networks stabilizing the tetrahydroquinoxaline core .
  • Validation : R1/wR2 metrics and Fo/Fc maps identify overfitting or missing electron density .

Advanced: What crystallographic packing interactions dominate in similar quinoxaline derivatives?

Analysis of ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate reveals:

  • N–H···O bonds between the amide NH and carbonyl oxygen (2.89 Å) .
  • C–H···O interactions from the ethyl group to adjacent quinoxaline rings (3.12 Å) .
  • π-π stacking : Offset stacking (3.8 Å) between aromatic rings enhances crystal stability .

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